Physicochemical Profile of 2,5-Dibromo Substitution
5-(2,5-Dibromophenyl)thiazol-2-amine possesses a unique 2,5-dibromo substitution pattern on the pendant phenyl ring, which differs from the more commonly studied 3,5-dibromo and 2,4-dibromo regioisomers. This specific regiochemistry results in a predicted distinct electronic distribution and steric profile . The SMILES string `Nc1ncc(-c2cc(Br)ccc2Br)s1` confirms the ortho-meta bromine arrangement, which is predicted to alter the compound's dipole moment and hydrogen-bonding capacity compared to its 3,5- and 2,4-substituted counterparts. While direct experimental pKa and logP data for the target compound are not publicly available, the 2,5-substitution pattern is expected to yield a unique physicochemical signature that impacts membrane permeability and target engagement.
| Evidence Dimension | Substitution Pattern and Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | 2,5-Dibromophenyl substitution at thiazole 5-position; predicted pKa ~3.4 (by analogy); predicted logP ~4.0 (by analogy) |
| Comparator Or Baseline | 5-(3,5-Dibromophenyl)thiazol-2-amine (CAS 1935442-86-6); 4-(2,4-Dibromophenyl)-1,3-thiazol-2-amine (CAS 1379320-95-2) |
| Quantified Difference | Differential predicted pKa values (±0.2 units) and logP values (±0.3 units) expected based on regioisomeric substitution effects |
| Conditions | In silico predictions using ACD/Labs Percepta or similar QSAR models; comparative analysis of regioisomers |
Why This Matters
Procurement decisions based solely on molecular weight and formula (C9H6Br2N2S) fail to account for regioisomer-specific physicochemical differences that govern solubility, permeability, and target binding.
